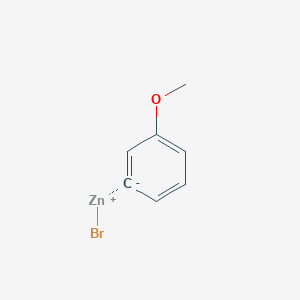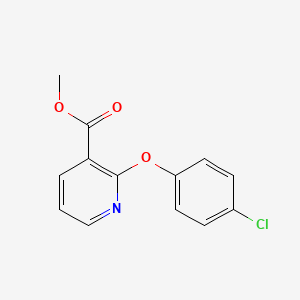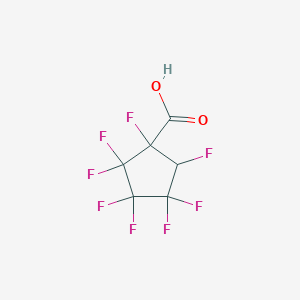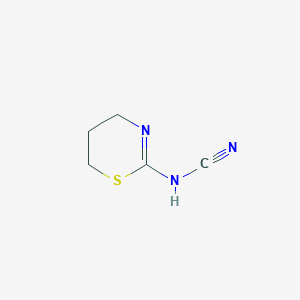
3-Methoxyphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenylzinc bromide: is an organometallic compound widely used in various fields of scientific research. It is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 3-methoxyphenyl group and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylzinc bromide is typically prepared through the reaction of 3-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
3-Methoxyphenyl bromide+Zinc→3-Methoxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of specialized reactors and purification processes to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 3-Methoxyphenylzinc bromide is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it can be used to modify biomolecules or to synthesize bioactive compounds. Its role in medicinal chemistry includes the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of fine chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 3-methoxyphenylzinc bromide exerts its effects involves the transfer of the 3-methoxyphenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
3-Methoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
3-Methoxyphenylboronic acid: Used in similar coupling reactions but involves boron instead of zinc.
Uniqueness: 3-Methoxyphenylzinc bromide is unique due to its specific reactivity and the role of zinc in facilitating certain types of reactions. Compared to similar compounds, it may offer advantages in terms of reaction conditions and product yields.
Propriétés
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGMKLYUOBVBV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

![Calix[6]hydroquinone](/img/structure/B6360106.png)
![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide](/img/structure/B6360124.png)










